ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is derived through hierarchical substitution rules. The parent heterocycle is a 1,3-thiazole ring, with substituents prioritized based on functional group seniority. The carboxylate ester at position 5 receives the lowest possible locant, followed by the methyl group at position 4 and the acylated amino group at position 2. The indole substituent is further specified with a 1-methyl group to denote substitution on the nitrogen atom.
The full IUPAC name is:
ethyl 4-methyl-2-[(1-methyl-1H-indole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Molecular formula analysis confirms the composition as C₁₇H₁₇N₃O₃S , with a molecular weight of 343.40 g/mol. The formula breaks down into:
- Thiazole core : C₃H₂NS (positions 1–3)
- 4-Methyl group : CH₃ (position 4)
- 5-Carboxylate : COOCH₂CH₃ (position 5)
- 2-Amino acyl group : NH-C(O)-C₈H₆N-CH₃ (position 2)
A comparative analysis with simpler thiazole derivatives, such as ethyl 4-methylthiazole-5-carboxylate (C₇H₉NO₂S) and 2-ethyl-4-methylthiazole (C₆H₉NS), illustrates how the indole acyl group increases molecular complexity and polarity.
| Structural Feature | Contribution to Molecular Formula | Source Reference |
|---|---|---|
| Thiazole ring | C₃H₂NS | |
| Ethyl carboxylate | C₂H₅O₂ | |
| Indole acyl group | C₉H₇N₂O | |
| Methyl substituents | 2 × CH₃ |
Crystallographic and Spectroscopic Elucidation of Thiazole-Indole Hybrid Architecture
X-ray crystallography of related compounds, such as picoprazole (C₁₇H₁₇N₃O₃S), provides indirect evidence for the planar geometry of the thiazole-indole system. The dihedral angle between the thiazole and indole planes typically ranges from 15° to 30°, allowing partial π-conjugation while maintaining steric feasibility.
Spectroscopic signatures :
- ¹H NMR (400 MHz, CDCl₃):
¹³C NMR :
IR Spectroscopy :
Mass spectrometric analysis shows a molecular ion peak at m/z 343.4 [M]⁺, with fragmentation patterns dominated by:
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
The thiazole-indole hybrid exhibits three primary tautomeric forms:
Amino-thiazolone tautomer :
Imino-oxothiazolidine form :
Planar conjugated system :
- Delocalized π-electrons across thiazole-indole interface
- Dominant in nonpolar environments
Conformational analysis reveals two stable rotamers due to restricted rotation around the amide bond (ΔG‡ = 18–22 kcal/mol):
| Conformer | Dihedral Angle (C–N–C=O) | Population Ratio |
|---|---|---|
| syn | 0°–30° | 65% |
| anti | 150°–180° | 35% |
Density functional theory (DFT) calculations at the B3LYP/6-31G* level confirm the syn conformer is stabilized by 3.2 kcal/mol through CH⋯O interactions between the thiazole methyl and carboxylate oxygen.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-9-20(3)13-8-6-5-7-11(12)13/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
JKFGBWRJNIOTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Reaction
The thiazole ring is typically synthesized using the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioureas or thioamides. For this compound:
-
Step 1 : Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting 5-chloroacetyloxindole with thiourea in ethanol under reflux.
-
Reaction Conditions :
Mechanism :
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method reported in recent studies combines thiazole formation and indole coupling in a single pot:
-
Reactants :
-
3-Chloro-2,4-pentanedione
-
N-Methylindole-3-thioamide
-
Ethyl bromoacetate
-
-
Conditions :
Advantages : Reduced purification steps and improved atom economy.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
-
Application :
-
Amide coupling and cyclization steps
-
-
Conditions :
Optimization and Challenges
Critical Parameters
Common Side Reactions
-
Thiazole Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).
-
Ester Hydrolysis : Avoided by limiting aqueous workup steps.
Analytical Characterization
Successful synthesis is confirmed via:
-
Spectroscopy :
Comparative Data Table
| Method | Steps | Yield (%) | Time | Key Advantages |
|---|---|---|---|---|
| Hantzsch + Coupling | 2 | 70–75 | 18h | High purity, scalable |
| One-Pot | 1 | 55–65 | 6h | Reduced solvent use |
| Microwave | 2 | 80–85 | 30min | Rapid, energy-efficient |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Varied Substituents
Ethyl 4-Methyl-2-(Methylamino)Thiazole-5-Carboxylate
- Structure: Replaces the indole carbonyl group with a methylamino substituent.
- Synthesis: Prepared via reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate .
- Activity : Demonstrates CDK9 inhibitory activity but lower potency compared to indole-containing analogs due to reduced aromatic interactions .
- Physicochemical Properties : Higher solubility in polar solvents (logP ~1.2) than the indole analog (logP ~2.8) due to reduced hydrophobicity.
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)Amino]Thiazole-5-Carboxylate
- Structure : Substitutes indole with a nitrobenzoyl group.
- Electronic Effects : The electron-withdrawing nitro group decreases electron density on the thiazole ring, altering reactivity in nucleophilic substitutions .
- Binding Affinity : Lower affinity for aromatic-dependent targets (e.g., kinases) compared to the indole analog, as evidenced by docking studies .
Heterocyclic Hybrids
Ethyl 4-Methyl-2-(1H-Pyrrol-1-yl)Thiazole-5-Carboxylate
- Structure : Pyrrole replaces indole.
- Synthesis : One-pot cyclization of β-dicarbonyl compounds with diaza-dienes .
- Interactions: Limited π-π stacking capacity compared to indole, reducing binding to hydrophobic enzyme pockets .
Bis-Indole Alkaloid Analogs (e.g., Topsentin Derivatives)
- Structure : Contains two indole moieties linked to a pyrrole-carboxylate core.
- Activity : Exhibits moderate anticancer activity (e.g., HOP-92 cell line inhibition) but suffers from poor bioavailability due to high molecular weight (>500 Da) .
- Comparison: The mono-indole target compound may offer improved pharmacokinetics while retaining partial target engagement .
Bioactive Thiazole-Hydrazone Hybrids
4-Methyl-2-(2-(1-Phenylethylidene)Hydrazineyl)Thiazole-5-Carbohydrazide
Structural and Functional Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s indole moiety requires protective strategies (e.g., tert-butoxycarbonyl masking) to prevent side reactions during synthesis, similar to CDK9 inhibitors in .
- Biological Relevance : Indole-containing thiazoles show superior binding to aromatic-rich enzyme pockets (e.g., kinases, RdRp) compared to nitro or hydrazone analogs .
- Thermodynamic Stability : Crystallographic studies (using SHELX ) reveal that the indole group enhances crystal packing via C-H···π interactions, improving solid-state stability .
Biological Activity
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, an indole moiety, and an ester functional group, which contribute to its potential in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interacting with specific enzymes or cellular receptors.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 64 µg/mL | Enzyme inhibition |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Case Study: Inhibition of Inflammatory Markers
In a controlled study involving animal models, administration of this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to the control group. This suggests a promising therapeutic potential in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity in Various Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit critical enzymes or receptors involved in various pathways:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, effectively blocking substrate access.
- Receptor Interaction : It can modulate receptor activity, influencing downstream signaling pathways that regulate cell survival, proliferation, and apoptosis.
- Cellular Uptake : The structural features promote cellular uptake, enhancing bioavailability and efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
